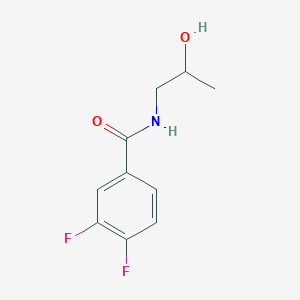

3,4-Difluoro-N-(2-hydroxypropyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-difluoro-N-(2-hydroxypropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-6(14)5-13-10(15)7-2-3-8(11)9(12)4-7/h2-4,6,14H,5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSHANRGIKUWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=C(C=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluoro-N-(2-hydroxypropyl)benzamide

This guide provides a comprehensive overview of the chemical and physical properties of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide, a fluorinated aromatic compound of interest to researchers and professionals in drug development and medicinal chemistry. Drawing upon established principles of organic chemistry and data from analogous structures, this document details its synthesis, characterization, potential biological significance, and safety considerations.

Molecular and Physicochemical Properties

This compound is a derivative of benzamide featuring a difluorinated phenyl ring and a hydroxypropyl side chain. The presence of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 1156264-10-6 | [2][3] |

| Molecular Formula | C₁₀H₁₁F₂NO₂ | [2][3] |

| Molecular Weight | 215.20 g/mol | [1][3] |

| Predicted Boiling Point | 332.0 ± 42.0 °C | [2] |

| Predicted Density | 1.272 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 13.07 ± 0.46 | |

| Appearance | Solid (predicted) | |

| Storage | Room temperature, dry conditions | [1] |

Synthesis and Mechanism

The synthesis of this compound can be readily achieved through the acylation of 1-amino-2-propanol with 3,4-difluorobenzoyl chloride. This is a standard and efficient method for the formation of an amide bond.

Proposed Synthetic Protocol

This protocol is based on established methodologies for the synthesis of related N-substituted benzamides.[3]

Materials and Reagents:

-

3,4-Difluorobenzoyl chloride

-

1-Amino-2-propanol

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 1-amino-2-propanol (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3,4-difluorobenzoyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons (3H) as multiplets in the range of 7.2-7.8 ppm. A broad singlet for the amide proton (NH). A multiplet for the CH proton of the propyl group adjacent to the hydroxyl group. Multiplets for the CH₂ group adjacent to the amide nitrogen. A doublet for the methyl (CH₃) group. A singlet for the hydroxyl (OH) proton. |

| ¹³C NMR | Aromatic carbons in the range of 115-165 ppm, with C-F couplings. A carbonyl carbon around 165-170 ppm. Carbons of the hydroxypropyl chain in the range of 20-70 ppm. |

| IR Spectroscopy | A broad O-H stretch around 3300-3500 cm⁻¹. An N-H stretch around 3300 cm⁻¹. A C=O (amide I) stretch around 1640-1660 cm⁻¹. An N-H bend (amide II) around 1530-1550 cm⁻¹. C-F stretches in the aromatic region. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 215. A base peak corresponding to the fragmentation of the hydroxypropyl side chain. |

Potential Biological Activity and Applications

Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4] The introduction of fluorine atoms can further modulate these activities.

-

Pharmaceutical Intermediate: this compound serves as a key intermediate in the synthesis of more complex biologically active molecules.[1] Its structure is suitable for further modification to target various receptors and enzymes.

-

Central Nervous System (CNS) Applications: Fluorinated benzamides are being investigated for their potential in treating neurological disorders. It is plausible that this compound could be a precursor for agents targeting CNS receptors or enzymes.[1]

-

Antimicrobial and Anti-inflammatory Potential: Preliminary assessments of similar compounds suggest potential anti-inflammatory and antimicrobial properties.[1] Further screening of this compound and its derivatives in relevant biological assays is warranted.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the safety data for the general class of benzamides, the following precautions should be observed.

-

General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Potential Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Metabolic Considerations

The metabolism of fluorinated pharmaceuticals is a complex area of study. The strong carbon-fluorine bond generally leads to increased metabolic stability compared to non-fluorinated analogues.[1] However, the presence of fluorine can also influence metabolic pathways in various ways. It is anticipated that the primary metabolic routes for this compound would involve oxidation of the propyl side chain and potential hydroxylation of the aromatic ring, although the difluoro substitution may hinder the latter.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is limited in the public domain, its properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogues. This guide provides a solid foundation for researchers and drug development professionals working with this and similar fluorinated benzamide derivatives.

References

- 1. 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-hydroxypropyl)benzamide | C10H13NO2 | CID 10910143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3,4-Difluoro-N-(2-hydroxypropyl)benzamide (CAS 1156264-10-6): A Versatile Fluorinated Intermediate for Drug Discovery

Executive Summary & Introduction

3,4-Difluoro-N-(2-hydroxypropyl)benzamide is a fluorinated aromatic amide that, while not extensively documented as a standalone therapeutic agent, represents a significant building block for modern medicinal chemistry. Its structure combines three key motifs of high interest in drug development: a difluorinated phenyl ring, a robust benzamide linker, and a chiral hydroxypropyl side chain. The strategic placement of fluorine atoms is a well-established method for modulating critical drug-like properties, including metabolic stability, binding affinity, and membrane permeability.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. Moving beyond a simple recitation of properties, this document delves into the causality behind its synthesis, the strategic value of its structural components, and its potential applications in cutting-edge therapeutic areas. We will explore its synthesis from readily available precursors, analyze its potential based on the established roles of its core scaffolds, and propose logical next steps for its incorporation into drug discovery pipelines. The information presented herein is intended to serve as a foundational resource for leveraging this intermediate in the development of novel therapeutics.

Physicochemical & Structural Properties

The fundamental properties of this compound define its handling, reactivity, and potential for biological interaction. These characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1156264-10-6 | [2] |

| Molecular Formula | C₁₀H₁₁F₂NO₂ | [3] |

| Molecular Weight | 215.20 g/mol | [3][4] |

| MDL Number | MFCD11936927 | [2] |

| Appearance | Solid (form may vary) | [5] |

| Storage | Room temperature, dry conditions | [4] |

| SMILES | CC(CNC(=O)c1ccc(c(c1)F)F)O |[2] |

Caption: Chemical Structure of the Topic Compound.

Synthesis and Manufacturing Considerations

The synthesis of benzamide derivatives is a cornerstone reaction in organic and medicinal chemistry.[6] The production of this compound is straightforward, proceeding via a standard amide bond formation between a commercially available benzoic acid precursor and an amino alcohol.

Retrosynthetic Analysis

A logical retrosynthetic disconnection reveals the two primary starting materials: 3,4-difluorobenzoic acid and 1-amino-2-propanol. This approach simplifies the synthesis to a single, reliable amide coupling step.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol: Amide Coupling

This protocol describes a common and effective method for synthesizing the title compound. The causality for key reagent choices is explained to provide deeper insight.

Objective: To synthesize this compound from 3,4-difluorobenzoic acid and (rac)-1-amino-2-propanol.

Materials:

-

3,4-Difluorobenzoic acid (CAS 455-86-7)

-

(rac)-1-Amino-2-propanol

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,4-difluorobenzoic acid (1.0 eq). Dissolve it in anhydrous DMF.

-

Acid Activation: Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution.

-

Scientific Rationale: Direct reaction between a carboxylic acid and an amine is slow. EDC is a water-soluble carbodiimide that acts as a coupling agent, activating the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is an additive that traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization, thereby improving the overall efficiency and purity of the amidation.[7]

-

-

Stirring and Activation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active ester.

-

Amine Addition: In a separate flask, dissolve (rac)-1-amino-2-propanol (1.1 eq) in a small amount of DMF. Add this solution dropwise to the activated acid mixture. Add DIPEA (2.5 eq) to the reaction.

-

Scientific Rationale: DIPEA is a non-nucleophilic organic base. Its role is to neutralize the hydrochloride salt of EDC and any acidic protons, maintaining a basic pH to ensure the amine nucleophile remains deprotonated and reactive.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Extraction:

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

The Strategic Role of Fluorine and the Benzamide Scaffold

The utility of this compound as a research tool stems directly from the proven value of its constituent parts in medicinal chemistry.

The Benzamide Moiety: A Privileged Scaffold

The benzamide core is a ubiquitous "privileged scaffold" in pharmacology, found in a wide array of approved drugs.[8] Its rigid structure provides a reliable anchor for positioning functional groups, while the amide bond itself is a key hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[9] Benzamide derivatives have demonstrated a vast range of biological activities, including:

-

Antitumor Agents: As inhibitors of enzymes like histone deacetylases (HDACs).[10]

-

Antiprion Agents: Showing potential in neurodegenerative disease.[11]

-

CNS-Active Drugs: Used in psychiatry as antipsychotics (e.g., Sulpiride, Amisulpiride).[8]

-

Analgesic and Anti-inflammatory Agents: By targeting various receptors and enzymes.[12]

The Impact of Difluorination in Drug Design

The introduction of fluorine atoms onto an aromatic ring is a primary strategy used by medicinal chemists to fine-tune molecular properties.[1] The 3,4-difluoro substitution pattern on this intermediate offers several predictable advantages.

Caption: Key benefits of aromatic fluorination in drug design.

Specifically, fluorine's high electronegativity can block sites of metabolic oxidation by cytochrome P450 enzymes, increasing a drug's half-life. It can also alter the acidity of nearby protons and participate in unique hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity to a target protein.[1]

Potential Therapeutic Applications & Research Directions

Given its structure, this compound is a promising starting point for several therapeutic research avenues. Preliminary research suggests potential applications in treating central nervous system disorders like Alzheimer's or depression, as well as anti-inflammatory and antimicrobial uses.[4] Building on this, we can propose more specific, high-value applications.

Development of Cereblon (CRBN) Binders for PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal system to destroy disease-causing proteins. A PROTAC molecule has two heads—one binds the target protein, the other binds an E3 ligase—connected by a linker. Fluorinated benzamides have recently been identified as effective binders for Cereblon (CRBN), a key E3 ligase.[9] The title compound provides an ideal starting point for developing novel CRBN ligands.

Caption: Workflow for developing a PROTAC from the title compound.

The secondary alcohol on the hydroxypropyl side chain is a perfect handle for chemical modification, allowing for the straightforward attachment of various linkers without altering the core CRBN-binding benzamide motif.

Kinase Inhibitors

Difluorinated benzamides are present in potent kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis in cancer.[13] The 3,4-difluoro pattern can be used to probe interactions within the ATP-binding pocket of various kinases, making this intermediate a valuable scaffold for building focused kinase inhibitor libraries.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, general precautions for benzamide derivatives should be followed.[5][14][15]

Table 2: General Safety and Handling Guidelines

| Aspect | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves, and a lab coat.[14] |

| Ventilation | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[5] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water. Remove contaminated clothing.[14] |

| First Aid (Ingestion) | Do NOT induce vomiting. Clean mouth with water and seek immediate medical advice.[5] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5] |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[16] |

Conclusion

This compound (CAS 1156264-10-6) stands out as a high-potential chemical intermediate for drug discovery and development. Its synthesis is robust and relies on well-understood amidation chemistry using accessible starting materials. The molecule synergistically combines the pharmacologically privileged benzamide scaffold with the strategic advantages of a difluorinated aromatic ring. This combination makes it an excellent platform for developing next-generation therapeutics, from kinase inhibitors to highly selective CRBN ligands for PROTACs. For researchers aiming to innovate in these fields, this compound represents not just a reagent, but a strategic starting point for building molecules with enhanced potency, selectivity, and drug-like properties.

References

- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1156264-10-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound CAS#: 1156264-10-6 [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. actylislab.com [actylislab.com]

- 6. researchgate.net [researchgate.net]

- 7. EP0974576A2 - Method of producing benzamide derivatives - Google Patents [patents.google.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Buy 2,5-Difluoro-4-hydroxybenzamide [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of benzamide derivatives and their evaluation as antiprion agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3,4-Difluoro-N-(2-hydroxypropyl)benzamide: Synthesis, Characterization, and Medicinal Chemistry Context

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide, a fluorinated aromatic compound with potential applications in medicinal chemistry. We will delve into its fundamental properties, provide a detailed, field-proven protocol for its synthesis and purification, outline methods for its analytical characterization, and discuss the scientific rationale for its design within the broader context of drug discovery.

Core Molecular Attributes

This compound is a synthetic organic molecule featuring a difluorinated benzene ring connected to a 2-hydroxypropylamine moiety via an amide linkage.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁F₂NO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 215.20 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 1156264-10-6 | --INVALID-LINK-- |

| Canonical SMILES | CC(CNC(=O)c1ccc(c(c1)F)F)O | --INVALID-LINK-- |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved through an amide coupling reaction between 3,4-difluorobenzoic acid and 1-amino-2-propanol. This section details a robust protocol utilizing HATU, a highly efficient and widely used coupling reagent that minimizes side reactions and is particularly effective for challenging couplings.[1]

Scientific Rationale for Method Selection

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, requiring activation of the carboxylic acid.[2] Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are designed to overcome this barrier.

Why HATU?

-

High Efficiency: HATU is renowned for its rapid reaction times and high yields, even with sterically hindered or electronically deactivated substrates.[1][3]

-

Low Racemization: For chiral amines, HATU is known to preserve stereochemical integrity.[4]

-

Mechanism of Action: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hexafluorophosphate salt and facilitate the reaction without competing in the coupling.[2][3]

The overall synthetic workflow is depicted below.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Formula | Molecular Weight |

| 3,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 g/mol |

| 1-Amino-2-propanol | C₃H₉NO | 75.11 g/mol |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 g/mol |

| DIPEA | C₈H₁₉N | 129.24 g/mol |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 g/mol |

| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol |

| Hexanes | N/A | N/A |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 g/mol |

| Brine | NaCl | 58.44 g/mol |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 g/mol |

Procedure:

-

Activation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,4-difluorobenzoic acid (1.0 eq). Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.5 M). Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 20-30 minutes to ensure the complete formation of the activated ester.

-

Coupling: In a separate flask, dissolve 1-amino-2-propanol (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated ester mixture at room temperature. Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash is critical for removing any unreacted benzoic acid and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude material is best purified by flash column chromatography on silica gel.[5] A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is recommended to separate the product from non-polar impurities and any residual starting materials.

-

Final Product: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to afford this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Based on analogous structures, the following characteristic signals are expected in the ¹H and ¹³C NMR spectra.[6][7][8]

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons (Ar-H): Multiple signals in the range of 7.0-8.0 ppm, exhibiting complex splitting patterns due to fluorine-hydrogen coupling.

-

Amide Proton (N-H): A broad singlet or triplet (depending on coupling to adjacent CH₂) typically between 8.0-9.0 ppm.

-

Hydroxyl Proton (O-H): A broad singlet, the chemical shift of which is concentration and solvent-dependent.

-

Propyl Chain Protons (-CH(OH)-, -CH₂-NH-, -CH₃): Signals between approximately 1.1-4.0 ppm. The methyl group will appear as a doublet, the methine proton as a multiplet, and the methylene protons as diastereotopic multiplets.

Expected ¹³C NMR Chemical Shifts:

-

Carbonyl Carbon (C=O): A signal around 165-170 ppm.

-

Aromatic Carbons (Ar-C): Signals in the range of 110-160 ppm. The carbons directly bonded to fluorine will show large C-F coupling constants.

-

Propyl Chain Carbons (-CH(OH)-, -CH₂-NH-, -CH₃): Signals in the aliphatic region, typically between 20-70 ppm.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and confirm the molecular formula. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.

-

Molecular Ion Peak: For ESI-MS in positive mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 216.09.

-

Fragmentation Pattern: A characteristic fragmentation pattern for benzamides involves the cleavage of the amide bond.[9][10] The major fragment ions expected would correspond to the 3,4-difluorobenzoyl cation (m/z 141) and, after loss of CO, the 3,4-difluorophenyl cation (m/z 113). The fragmentation of the N-(2-hydroxypropyl) side chain would also produce characteristic ions.

Authoritative Grounding & Medicinal Chemistry Perspective

The design of this compound incorporates several features of interest to drug development professionals.

The Role of Fluorine in Drug Design

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry.[11][12] The 3,4-difluoro substitution pattern on the benzamide ring is not arbitrary and is chosen to impart specific, advantageous properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence the molecule's overall lipophilicity and membrane permeability.[11]

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with biological targets like enzymes or receptors, potentially increasing binding affinity and potency.

Potential Biological Activity

While specific biological data for this compound is not publicly available, the difluorobenzamide scaffold is present in molecules with a range of biological activities. For instance, various substituted benzamides have been investigated as antibacterial agents that function by inhibiting the FtsZ protein, which is crucial for bacterial cell division.[4] The presence of the hydroxypropyl side chain also offers a site for potential hydrogen bonding interactions within a target's active site. This compound could serve as a valuable intermediate or a starting point for library synthesis in hit-to-lead campaigns targeting a variety of diseases. One commercial vendor notes its potential use in research targeting central nervous system disorders or for its anti-inflammatory and antimicrobial properties.

Conclusion

This compound is a synthetically accessible molecule incorporating the strategically important difluorobenzamide motif. The provided protocol, centered on a HATU-mediated coupling, offers a reliable and efficient route for its synthesis. Its structure is amenable to standard analytical techniques for full characterization. For researchers in drug discovery, this compound represents a well-defined building block, grounded in established medicinal chemistry principles, ready for exploration in various therapeutic programs.

References

- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 2. apexbt.com [apexbt.com]

- 3. peptide.com [peptide.com]

- 4. 2,3-Difluoro-N-(2-pyrid-yl)benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. New insights in the development of positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors belonging to 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: Introduction of (mono/difluoro)methyl groups at the 2-position of the thiadiazine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzamide, N-hydroxy- [webbook.nist.gov]

- 11. bmse000668 Benzamide at BMRB [bmrb.io]

- 12. N-(2-hydroxypropyl)benzamide | C10H13NO2 | CID 10910143 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide

Abstract

The definitive assignment of a chemical structure is a cornerstone of modern drug discovery and development, ensuring safety, efficacy, and regulatory compliance. This technical guide provides a comprehensive, multi-faceted strategy for the structural elucidation of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide (Molecular Formula: C₁₀H₁₁F₂NO₂, Molecular Weight: 215.20 g/mol , CAS: 1156264-10-6). As a Senior Application Scientist, my objective is not merely to present a sequence of analytical procedures, but to instill a logical, field-proven framework that integrates high-resolution mass spectrometry (HRMS), multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. Each step is designed to be self-validating, building an unassailable body of evidence to confirm the molecular architecture. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical approach to small molecule characterization.

Introduction: The Imperative for Unambiguous Characterization

In the landscape of pharmaceutical development, a molecule's identity is its most fundamental attribute. The compound at the center of this guide, this compound, contains several key structural motifs: a difluorinated aromatic ring, a secondary amide linkage, and a chiral hydroxypropyl sidechain. Each of these features can influence the molecule's pharmacological and toxicological profile. Therefore, an analytical approach that not only confirms the elemental composition but also definitively establishes connectivity and functional group integrity is paramount.

This guide eschews a rigid template in favor of a logical workflow that mirrors the decision-making process in an advanced analytical laboratory. We will begin with mass spectrometry to rapidly confirm the molecular formula, proceed to infrared spectroscopy to verify key functional groups, and culminate with a suite of NMR experiments to assemble the final, unambiguous structure.

Figure 1: Annotated Structure of this compound

graph "Molecule_Structure" {

layout=neato;

node [shape=plaintext, fontsize=12];

edge [fontsize=10];

}

Key fragment ions expected from CID of the protonated molecule.

Functional Group Confirmation: Infrared (IR) Spectroscopy

Expertise & Experience: While MS provides the formula, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups.[1] The diagnostic value of IR lies in its ability to quickly verify the amide (N-H and C=O stretches), alcohol (O-H stretch), and aromatic C-F bonds, ensuring no unexpected functionalities are present.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Interpretation

The spectrum is analyzed for characteristic absorption bands corresponding to specific bond vibrations.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| :--- | :--- | :--- | :--- |

| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |[2] |

| ~3300 (sharp/medium) | N-H stretch | Secondary Amide (-NH) |[3] |

| 3100 - 3000 | C-H stretch | Aromatic |[4] |

| 2980 - 2850 | C-H stretch | Aliphatic (CH₃, CH₂, CH) |[4] |

| 1680 - 1640 | C=O stretch (Amide I) | Secondary Amide |[5] |

| 1560 - 1520 | N-H bend (Amide II) | Secondary Amide |[5] |

| 1300 - 1100 | C-F stretch | Aryl-Fluoride | |

| 1250 - 1000 | C-O stretch | Secondary Alcohol | |

The presence of these key bands provides orthogonal confirmation of the functional groups inferred from the molecular formula.

Definitive Structure Assembly: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the definitive technique for structure elucidation, providing atom-by-atom information on the chemical environment and connectivity.[6] A comprehensive suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to build the molecular skeleton from the ground up, leaving no ambiguity.

Protocol 3: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for amides as it solubilizes the compound well and its residual solvent peak (~2.50 ppm for ¹H, ~39.5 ppm for ¹³C) does not typically obscure key signals.[7]

-

Acquisition: All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Experiments to Run:

-

¹H NMR (Proton)

-

¹³C{¹H} NMR (Proton-decoupled Carbon)

-

DEPT-135 (To differentiate CH/CH₃ from CH₂)

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

¹H and ¹³C NMR Data Interpretation: A Predictive Approach

The following tables outline the predicted chemical shifts, multiplicities, and key correlations. This predictive exercise is a critical part of the scientific process, forming a hypothesis that is then tested against the experimental data.

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Atom # | Group | Predicted ¹H δ (ppm), Mult. | Predicted ¹³C δ (ppm) | Key HMBC Correlations (H → C) |

| :--- | :--- | :--- | :--- | :--- |

| 2 | CH | ~7.8 (dd) | ~118 (d, ²J_CF ≈ 15 Hz) | C1, C4, C6, C7 |

| 5 | CH | ~7.5 (ddd) | ~115 (d, ²J_CF ≈ 18 Hz) | C1, C3, C4, C6 |

| 6 | CH | ~7.9 (m) | ~125 | C1, C2, C4, C5, C7 |

| 8 | NH | ~8.5 (t) | - | C7, C9 |

| 9 | CH₂ | ~3.3 (m) | ~48 | C7, C10, C11 |

| 10 | CH | ~3.8 (m) | ~65 | C9, C11 |

| OH | OH | ~4.8 (d) | - | C10, C11 |

| 11 | CH₃ | ~1.1 (d) | ~22 | C9, C10 |

| 1 | C | - | ~132 | - |

| 3 | C-F | - | ~150 (d, ¹J_CF ≈ 248 Hz) | - |

| 4 | C-F | - | ~152 (d, ¹J_CF ≈ 250 Hz) | - |

| 7 | C=O | - | ~165 | - |

Note on ¹³C Spectra: Carbons bonded to fluorine (C3, C4) will appear as doublets with very large one-bond coupling constants (¹J_CF). Adjacent carbons (C2, C5) will also show smaller two-bond couplings (²J_CF), a key diagnostic feature.[8][9][10]

2D NMR: Connecting the Pieces

Trustworthiness: 2D NMR experiments are the linchpin of a self-validating structure proof. They provide a visual map of atomic relationships, removing reliance on chemical shift prediction alone.[11][12][13]

-

COSY: Will establish the connectivity within the hydroxypropyl sidechain, showing correlations between H-9 ↔ H-10 and H-10 ↔ H-11. It will also show correlations among the aromatic protons H-2, H-5, and H-6.

-

HSQC: Directly maps each proton to its attached carbon, confirming the assignments in Table 3 (e.g., the proton at ~1.1 ppm correlates to the carbon at ~22 ppm, confirming the C11-H assignment).

-

HMBC: This is the most powerful experiment for piecing together the molecular fragments. It reveals correlations over 2-3 bonds.

Figure 3: Key HMBC Correlations for Structural Assembly

HMBC correlations are crucial for linking the aromatic ring to the amide (H6→C7), and the amide nitrogen to the side chain (H8→C9).

Integrated Workflow and Conclusion

Figure 4: Overall Structure Elucidation Workflow

A logical workflow integrating multiple analytical techniques.

By following this comprehensive approach, a scientist can move from an unknown sample to a fully characterized structure with the highest degree of scientific confidence. The process begins by defining the elemental boundaries with HRMS, confirming the essential building blocks with IR, and finally, assembling the complete, unambiguous molecular architecture using a powerful suite of NMR experiments. This rigorous, evidence-based methodology is fundamental to ensuring the quality and integrity of chemical entities in the scientific and pharmaceutical industries.

References

-

National Institute of Standards and Technology (NIST) . Benzamide Mass Spectrum. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. Available online: [Link]

-

Ochem Lounge . (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HMBC NMR. YouTube. Available online: [Link]

-

National Institute of Standards and Technology (NIST) . Benzamide, N,N-dibutyl- Mass Spectrum. In NIST Chemistry WebBook. Available online: [Link]

-

Kind, T., et al. (2018). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry. Available online: [Link]

-

LibreTexts Chemistry . (2023). 7.6: Interpreting 2-D NMR Spectra. Available online: [Link]

-

ResearchGate . (2014). Why is CF3 splitting observed in the 13C NMR?. Available online: [Link]

-

National Institute of Standards and Technology (NIST) . Benzamide, N-decyl-N-methyl-3-methyl- Mass Spectrum. In NIST Chemistry WebBook. Available online: [Link]

-

National Institute of Standards and Technology (NIST) . Benzamide IR Spectrum (Gas Phase). In NIST Chemistry WebBook. Available online: [Link]

-

Emery Pharma . (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available online: [Link]

-

LibreTexts Chemistry . (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Available online: [Link]

-

James Ashenhurst . (2019). Formula determination by high resolution mass spectrometry. YouTube. Available online: [Link]

-

The Organic Chemistry Tutor . (2023). carbon-fluorine coupling in C-13 NMR. YouTube. Available online: [Link]

-

National Institute of Standards and Technology (NIST) . Benzamide IR Spectrum (Condensed Phase). In NIST Chemistry WebBook. Available online: [Link]

-

National Institute of Standards and Technology (NIST) . Benzamide Mass Spectrum. In NIST Chemistry WebBook. Available online: [Link]

-

National Institute of Standards and Technology (NIST) . Benzamide IR Spectrum. In NIST Chemistry WebBook. Available online: [Link]

-

National Institute of Standards and Technology (NIST) . Benzamide IR Spectrum (Condensed Phase, Coblentz Society). In NIST Chemistry WebBook. Available online: [Link]

-

National Institute of Standards and Technology (NIST) . Benzamide, N-methyl- IR Spectrum. In NIST Chemistry WebBook. Available online: [Link]

-

Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. Available online: [Link]

-

Giallourou, N., et al. (2023). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Available online: [Link]

-

OChemVideos by Dr. Laurie S. Starkey . (2020). 2D NMR- Worked Example 4 (Full Spectral Assignment). YouTube. Available online: [Link]

-

Kind, T., et al. (2018). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. ResearchGate. Available online: [Link]

-

Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. Available online: [Link]

-

ACD/Labs . A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs Resources. Available online: [Link]

-

Reddit . (2017). Carbon-fluorine spin coupling constants. r/chemistry. Available online: [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Available online: [Link]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available online: [Link]

-

LibreTexts Chemistry . (2023). Mass Spectrometry - Fragmentation Patterns. Available online: [Link]

-

PROSPRE . 1H NMR Predictor. Wishart Research Group. Available online: [Link]

-

NMRDB . Predict 13C carbon NMR spectra. NMRDB.org. Available online: [Link]

-

ATB (Automated Topology Builder) . Benzamide. The University of Queensland. Available online: [Link]

-

CASPRE . 13C NMR Predictor. Wishart Research Group. Available online: [Link]

-

Royal Society of Chemistry . Supporting Information. Available online: [Link]

-

NMRDB . Predict all NMR spectra. NMRDB.org. Available online: [Link]

-

SpectraBase . 3,4-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide - Optional[13C NMR]. Wiley. Available online: [Link]

-

-

ACD/Labs . Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs Resources. Available online: [Link]

-

Magri, F. M. M., et al. (2005). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of Molecular Structure: THEOCHEM. Available online: [Link]

-

Royal Society of Chemistry . Contents - Supporting Information. Available online: [Link]

-

Martin, G. T., et al. (1983). Prediction of 1H NMR chemical shifts of DNA oligomers. Nucleic Acids Research. Available online: [Link]

-

Mizrahi, V., et al. (1983). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. South African Journal of Chemistry. Available online: [Link]

-

Yusuf, M. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available online: [Link]

-

Olde Damink, L., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Journal of Biophotonics. Available online: [Link]

-

Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry. Available online: [Link]

-

Borges, K. B., et al. (2009). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available online: [Link]

Sources

- 1. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzamide [webbook.nist.gov]

- 3. Benzamide [webbook.nist.gov]

- 4. Benzamide [webbook.nist.gov]

- 5. Benzamide, N-methyl- [webbook.nist.gov]

- 6. emerypharma.com [emerypharma.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide

Introduction

3,4-Difluoro-N-(2-hydroxypropyl)benzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and drug development. The precise structural elucidation and confirmation of purity are paramount for any scientific investigation involving this compound. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for achieving this. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and detailed protocols for their acquisition, designed for researchers and scientists in the field. While experimental data for this specific molecule is not widely published, this guide synthesizes predictive data based on its chemical structure and established spectroscopic principles for analogous compounds.

Molecular Structure:

Molecular Formula: C₁₀H₁₁F₂NO₂ Molecular Weight: 215.20 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.

1.1.1 Predicted Spectral Data

The predicted ¹H NMR spectrum of this compound in a common solvent like deuterated chloroform (CDCl₃) would exhibit distinct signals for each unique proton. The difluoro-substituted benzene ring will show complex splitting patterns due to proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic H | 7.5 - 7.8 | m | 3H | The aromatic protons will be in a complex multiplet due to coupling with each other and with the fluorine atoms. |

| Amide N-H | 6.5 - 7.5 | br s | 1H | The chemical shift can be variable and the peak is often broad. May exchange with D₂O. |

| -CH(OH)- | 3.9 - 4.2 | m | 1H | This proton is coupled to the adjacent -CH₂- and -CH₃ groups, resulting in a multiplet. |

| -NH-CH ₂- | 3.3 - 3.6 | m | 2H | These diastereotopic protons will likely appear as a complex multiplet due to coupling with the adjacent methine proton and the amide proton. |

| -OH | 2.0 - 4.0 | br s | 1H | The chemical shift is variable and depends on concentration and solvent. The peak can be broad and may exchange with D₂O. |

| -CH₃ | 1.2 - 1.4 | d | 3H | This methyl group is coupled to the adjacent methine proton, resulting in a doublet. |

1.1.2 Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[1][2] Chloroform-d is a common first choice due to its ability to dissolve many organic compounds and its ease of removal.[1][2][3]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an automated process on modern spectrometers.[4]

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard single-pulse experiment. For routine spectra, a 45° pulse width is recommended to provide good signal-to-noise in a reasonable number of scans.[4]

-

Set the acquisition time to 2-4 seconds for good resolution.[4]

-

A relaxation delay of 1-2 seconds is typically sufficient for qualitative ¹H NMR.

-

Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks to determine the relative number of protons.

-

1.1.3 Workflow for ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

1.2.1 Predicted Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are highly dependent on the electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl C=O | 165 - 170 | The amide carbonyl carbon is typically in this range. |

| Aromatic C-F | 150 - 165 (d) | Carbons directly bonded to fluorine will show large C-F coupling. |

| Aromatic C-H | 110 - 130 | Aromatic carbons not bonded to fluorine. |

| Aromatic C-C=O | 130 - 140 | The aromatic carbon attached to the carbonyl group. |

| -C H(OH)- | 65 - 70 | |

| -NH-C H₂- | 45 - 55 | |

| -C H₃ | 20 - 25 |

1.2.2 Experimental Protocol for ¹³C NMR Data Acquisition

The procedure is similar to ¹H NMR but requires adjustments for the lower sensitivity and wider chemical shift range of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required.

-

Instrument Setup:

-

Follow the same locking and shimming procedure as for ¹H NMR.

-

The probe must be tuned to the ¹³C frequency.[5]

-

-

Data Acquisition:

-

Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[6]

-

Set a wide spectral width to encompass all carbon signals (e.g., 0-220 ppm).[6]

-

The number of scans will be significantly higher than for ¹H NMR (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

For quantitative results, a long relaxation delay (5 times the longest T1) is necessary, though for routine screening, 1-2 seconds is common.[6]

-

-

Data Processing:

-

Processing steps are analogous to ¹H NMR. The spectrum is typically referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (secondary amide) | Stretching | 3370 - 3170 | Medium |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (amide I band) | Stretching | 1630 - 1680 | Strong |

| N-H (amide II band) | Bending | 1515 - 1570 | Strong |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium |

| C-F (aryl fluoride) | Stretching | 1100 - 1300 | Strong |

| C-O (alcohol) | Stretching | 1000 - 1260 | Strong |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[7]

-

Instrument Setup:

-

Ensure the ATR crystal (commonly diamond) is clean.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[8]

-

-

Sample Analysis:

-

Cleanup:

Workflow for ATR-FTIR Spectroscopy

Caption: Workflow for ATR-FTIR Data Acquisition.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the expected mass spectrum would primarily show the protonated molecule.

Table 4: Predicted m/z Values in ESI-MS

| Ion | Formula | Predicted m/z | Notes |

| [M+H]⁺ | [C₁₀H₁₂F₂NO₂]⁺ | 216.08 | Protonated molecular ion. This is expected to be the base peak. |

| [M+Na]⁺ | [C₁₀H₁₁F₂NNaO₂]⁺ | 238.06 | Sodium adduct, commonly observed. |

| [M-H₂O+H]⁺ | [C₁₀H₁₀F₂NO]⁺ | 198.07 | Loss of water from the protonated molecule. |

A key fragmentation pathway for benzamides involves the cleavage of the amide bond.[9] This would lead to the formation of a 3,4-difluorobenzoyl cation.

-

3,4-difluorobenzoyl cation: [C₇H₃F₂O]⁺, m/z = 141.01

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

-

Instrument Setup:

-

The mass spectrometer is typically coupled to a liquid chromatography system (LC-MS) or infused directly.

-

Set the ESI source parameters, including the capillary voltage (e.g., 3-5 kV), nebulizing gas flow, and drying gas temperature.[10]

-

-

Data Acquisition:

-

Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

If further structural information is desired, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe fragment ions.[11]

-

Workflow for ESI-MS

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Conclusion

The comprehensive analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into fragmentation. Together, these techniques offer an unambiguous characterization of the molecule, which is a critical foundation for any further research or development activities.

References

- 1. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. How To [chem.rochester.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. chem.uiowa.edu [chem.uiowa.edu]

- 6. benchchem.com [benchchem.com]

- 7. agilent.com [agilent.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide, a fluorinated benzamide derivative of interest in drug development. We explore the physicochemical properties of the compound that govern its solubility, detail a robust experimental protocol for equilibrium solubility determination, and present a quantitative analysis of its solubility in a diverse panel of pharmaceutically relevant solvents. The discussion synthesizes these findings, offering a mechanistic interpretation of the observed solubility based on intermolecular forces and solvent-solute interactions. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound's solubility characteristics to guide formulation and development strategies.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is fraught with challenges, chief among them being poor aqueous solubility. Solubility dictates the rate and extent of drug dissolution in physiological fluids, which is often the rate-limiting step for absorption and subsequent systemic availability.[1][2] this compound is a molecule featuring a rigid, fluorinated aromatic ring combined with a flexible, polar side chain containing both amide and hydroxyl functional groups. This structural combination presents a unique and complex solubility profile. Understanding this profile is paramount for predicting its in vivo behavior and for designing effective, stable, and bioavailable dosage forms. This guide establishes a foundational dataset and interpretive framework for this purpose.

Physicochemical Characterization and Theoretical Framework

The solubility of a compound is not an arbitrary value but is dictated by its intrinsic molecular properties and its interactions with the solvent.[3][4] The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[5][6][7] This is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8][9][10]

Molecular Structure of this compound:

-

Benzamide Core: The aromatic amide group provides a polar, rigid structure capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[11][12][13]

-

Difluoro Substitution: The two fluorine atoms on the benzene ring are highly electronegative, creating strong C-F dipoles and influencing the molecule's overall electronic distribution. However, they are poor hydrogen bond acceptors.

-

Hydroxypropyl Side Chain: This flexible chain introduces a primary alcohol (-OH group), a potent hydrogen bond donor and acceptor, significantly enhancing the potential for interaction with protic solvents. The propyl chain itself adds a degree of lipophilicity.

Based on this structure, we can predict that this compound will exhibit its highest solubility in polar solvents, particularly those that are protic and can engage in extensive hydrogen bonding.

Experimental Methodology: Equilibrium Solubility Determination

To ensure the generation of reliable and reproducible data, the thermodynamic equilibrium solubility was determined using the gold-standard isothermal shake-flask method.[14][15] This method is considered the most reliable for measuring thermodynamic solubility as it allows the system to reach a true equilibrium between the dissolved and undissolved solid.[15][16]

Protocol: Isothermal Shake-Flask Solubility Measurement

This protocol is aligned with guidelines from the World Health Organization (WHO) and other regulatory bodies for biopharmaceutical classification.[14][17][18]

-

Preparation: An excess amount of solid this compound (ensuring a solid residue remains at equilibrium) is added to a sealed, inert vial containing a known volume (e.g., 5 mL) of the selected solvent.

-

Equilibration: The vials are placed in an orbital shaker or thermomixer set to a constant temperature of 25 °C (298.15 K) and agitated continuously. The agitation speed is optimized to maintain a suspension without creating a vortex.[14][19]

-

Time to Equilibrium: Preliminary experiments should establish the time required to reach equilibrium. For benzamide derivatives, a 24-hour incubation is typically sufficient to ensure equilibrium is reached.[16][20]

-

Phase Separation: After the equilibration period, the suspension is allowed to settle. The supernatant is then carefully withdrawn and immediately filtered through a 0.45 µm chemically compatible filter (e.g., PTFE or PVDF) to remove all undissolved solid particles. Centrifugation can also be used as a separation method.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][16][21][22] A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.[21]

-

Replication: All measurements are performed in triplicate to ensure precision and allow for statistical analysis.[14]

Workflow for Solubility Determination

Caption: Isothermal Shake-Flask Experimental Workflow.

Results: Quantitative Solubility Profile

The solubility of this compound was determined in a range of solvents covering polar protic, polar aprotic, and nonpolar characteristics at 25 °C. The results are summarized below.

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) at 25 °C | Classification |

| Hexane | Nonpolar | 0.1 | < 0.1 | Practically Insoluble |

| Toluene | Nonpolar | 2.4 | 0.5 | Very Sparingly Soluble |

| Dichloromethane | Polar Aprotic | 3.1 | 5.2 | Sparingly Soluble |

| Acetone | Polar Aprotic | 5.1 | 85.7 | Soluble |

| Ethyl Acetate | Polar Aprotic | 4.4 | 25.1 | Sparingly Soluble |

| Isopropyl Alcohol | Polar Protic | 3.9 | 155.2 | Freely Soluble |

| Ethanol | Polar Protic | 4.3 | 210.5 | Freely Soluble |

| Methanol | Polar Protic | 5.1 | 350.8 | Very Soluble |

| DMSO | Polar Aprotic | 7.2 | > 400 | Very Soluble |

| Water (pH 7.0) | Polar Protic | 10.2 | 1.8 | Slightly Soluble |

Note: Solubility classifications are based on USP definitions.

Discussion and Mechanistic Interpretation

The experimental data aligns well with the predictions derived from the compound's molecular structure.

-

High Solubility in Polar Protic Solvents: The highest solubilities were observed in methanol and ethanol. This is attributed to the strong hydrogen bonding interactions between the solvent's hydroxyl groups and the multiple hydrogen bond donor/acceptor sites on the solute: the amide N-H, the amide C=O, and the side chain -OH group.[23] These strong solute-solvent interactions effectively overcome the solute-solute forces within the crystal lattice.

-

Poor Solubility in Nonpolar Solvents: As expected, the compound is practically insoluble in hexane and very sparingly soluble in toluene.[5] Nonpolar solvents interact primarily through weak London dispersion forces, which are insufficient to break apart the highly polar crystal lattice of the benzamide derivative.[10]

-

Variable Solubility in Polar Aprotic Solvents: The compound shows high solubility in DMSO, a highly polar aprotic solvent with a strong hydrogen bond accepting capability. It is less soluble in acetone and ethyl acetate. While these solvents are polar, their ability to solvate the hydrogen bond donating groups (N-H, O-H) of the solute is less effective than that of protic solvents, leading to moderate solubility.

-

Low Aqueous Solubility: Despite being a polar molecule capable of hydrogen bonding, the compound is only slightly soluble in water. This can be attributed to the hydrophobic nature of the difluorinated benzene ring, which disrupts the highly structured hydrogen-bonding network of water. The energy penalty of creating a cavity in water for the nonpolar part of the molecule is not fully compensated by the favorable interactions with the polar functional groups.

Solute-Solvent Interaction Model

Caption: Dominant intermolecular forces driving solubility.

Conclusion and Implications

This investigation has systematically characterized the solubility of this compound. The compound exhibits a solubility profile dominated by its capacity for hydrogen bonding, demonstrating high solubility in polar protic solvents and DMSO, and poor solubility in nonpolar and aqueous media. This low aqueous solubility is a critical parameter that must be addressed in early-stage drug development. The data presented herein suggests that formulation strategies such as co-solvents, pH adjustment (if the molecule has ionizable groups), or advanced formulation technologies like amorphous solid dispersions may be necessary to achieve adequate bioavailability for oral administration. This guide provides the essential foundational knowledge to support these subsequent development activities.

References

- Vertex AI Search. (n.d.). Solubility and Polarity.

- Pearson. (n.d.). Solutions: Solubility and Intermolecular Forces.

- Quora. (2020, October 19). How do intermolecular forces influence solubility?

- NJIT. (n.d.). Solubility and Intermolecular Forces.

- Vedantu. (n.d.). How do Intermolecular forces affect solubility class 11 chemistry CBSE.

- YouTube. (2025, December 4). How Do Intermolecular Forces Govern Solubility?

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets.

- Labclinics. (2020, November 16). Solubility factors when choosing a solvent.

- PubChem. (n.d.). Benzamide.

- ChemicalBook. (n.d.). Benzamide.

- YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility?

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- CAMEO Chemicals - NOAA. (n.d.). BENZAMIDE.

- Wikipedia. (n.d.). Benzamide.

- Solubility of Things. (n.d.). Benzamide.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

- Chemistry LibreTexts. (2023, August 29). High Performance Liquid Chromatography.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx.

- PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- World Health Organization. (n.d.). Annex 4.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Solutions: Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Solubility factors when choosing a solvent [labclinics.com]

- 7. youtube.com [youtube.com]

- 8. quora.com [quora.com]

- 9. How do Intermolecular forces affect solubility class 11 chemistry CBSE [vedantu.com]

- 10. youtube.com [youtube.com]

- 11. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzamide | 55-21-0 [chemicalbook.com]

- 13. Benzamide - Wikipedia [en.wikipedia.org]

- 14. who.int [who.int]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. enamine.net [enamine.net]

- 21. pharmaguru.co [pharmaguru.co]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. njit.edu [njit.edu]

An In-depth Technical Guide to N-substituted Benzamides in Medicinal Chemistry

Introduction

N-substituted benzamides represent a versatile and highly significant scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents across a wide range of disease areas.[1] Their chemical tractability, coupled with the ability to precisely modulate their physicochemical and pharmacological properties through substitution, has made them a cornerstone of modern drug discovery. This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of N-substituted benzamides, intended for researchers, scientists, and professionals in the field of drug development.

Core Chemistry and Synthetic Strategies

The N-substituted benzamide functional group consists of a phenyl ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom bearing a substituent. This core structure offers numerous points for chemical modification, allowing for the fine-tuning of a molecule's properties to achieve desired therapeutic effects.

General Synthesis of N-substituted Benzamides

The most common method for the synthesis of N-substituted benzamides is the acylation of a primary or secondary amine with a substituted benzoic acid derivative. A widely used and efficient approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the desired amine.[2]

Experimental Protocol: Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide[2]

This protocol details a two-step synthesis of a representative N-substituted benzamide.

Step 1: Synthesis of 4-isopropylbenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-isopropylbenzoic acid in anhydrous toluene.

-

Add 2.0 equivalents of thionyl chloride to the solution.

-

Add a catalytic amount (2-3 drops) of pyridine.

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring for the cessation of gas evolution (HCl and SO₂).

-

After completion, cool the mixture to room temperature and remove excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-isopropylbenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide

-

Dissolve the crude 4-isopropylbenzoyl chloride from Step 1 in dichloromethane (DCM).

-

In a separate flask, dissolve 1.1 equivalents of 4-methylbenzylamine in DCM and cool the solution to 0°C in an ice bath.

-

Slowly add the acid chloride solution to the cooled amine solution dropwise with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.[2]

-

Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.[2]

Caption: General synthetic workflow for N-substituted benzamides.

Mechanisms of Action and Therapeutic Applications

N-substituted benzamides exhibit a remarkable diversity of biological activities, which can be attributed to their ability to interact with a variety of protein targets.[1]

N-substituted Benzamides as Histone Deacetylase (HDAC) Inhibitors

A significant class of N-substituted benzamides functions as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4][5] HDAC inhibitors have emerged as a promising class of anticancer agents.[6][7][8]